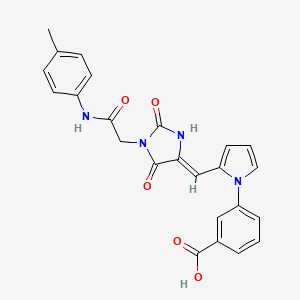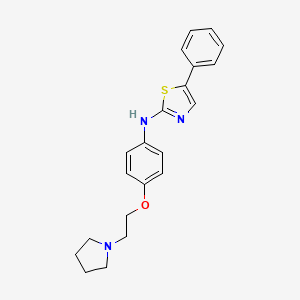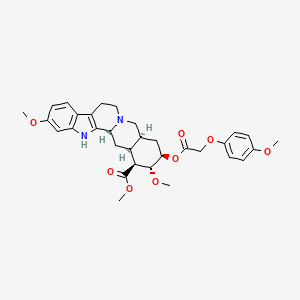
Mefeserpine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mefeserpine involves multiple steps, including the esterification of reserpine with (p-methoxyphenoxy)acetic acid . The reaction conditions typically involve the use of solvents such as acetone and ethyl ether, with a melting point range of 216-218°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves standard organic chemistry techniques, including esterification and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Mefeserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Mefeserpine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Mefeserpine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the uptake of neurotransmitters such as norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals . This mechanism is similar to that of reserpine, a related compound .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Reserpine: Shares a similar mechanism of action by depleting catecholamines and serotonin.
Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.
Ajmaline: An alkaloid with similar chemical properties but used primarily as an antiarrhythmic agent.
Uniqueness: Mefeserpine is unique due to its specific esterification with (p-methoxyphenoxy)acetic acid, which distinguishes it from other related compounds like reserpine . This unique structure may contribute to its distinct biochemical properties and potential research applications.
Propriétés
Numéro CAS |
3735-85-1 |
|---|---|
Formule moléculaire |
C32H38N2O8 |
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C32H38N2O8/c1-37-19-5-7-20(8-6-19)41-17-28(35)42-27-13-18-16-34-12-11-23-22-10-9-21(38-2)14-25(22)33-30(23)26(34)15-24(18)29(31(27)39-3)32(36)40-4/h5-10,14,18,24,26-27,29,31,33H,11-13,15-17H2,1-4H3/t18-,24+,26-,27-,29+,31+/m1/s1 |
Clé InChI |
KFDDPVMIQMFHBI-JLIPXIIDSA-N |
SMILES isomérique |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC |
SMILES canonique |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC |
Apparence |
Solid powder |
Autres numéros CAS |
3735-85-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mefeserpine; Mefeserpinum; Mefeserpina. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




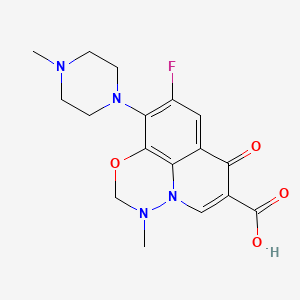
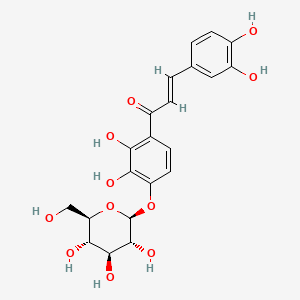
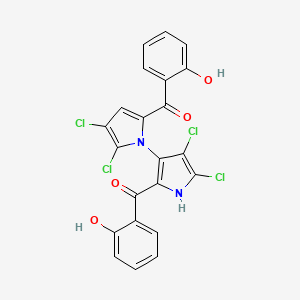
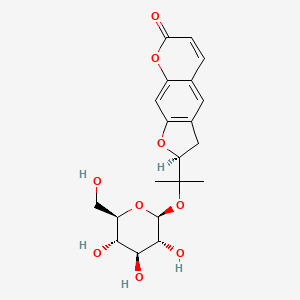

![4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1676082.png)
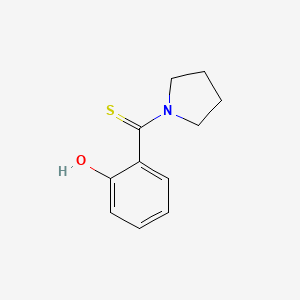
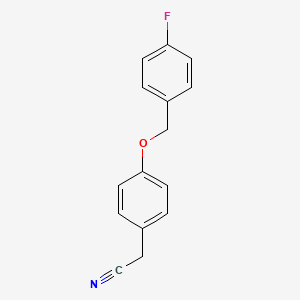
![n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1676087.png)
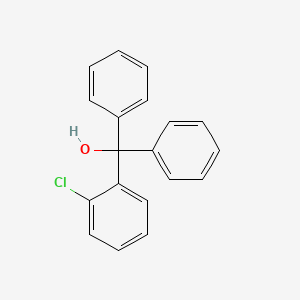
![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)
